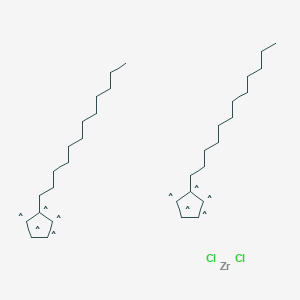
Bis(N-dodecylcyclopentadienyl)zirconiumdichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dodecylcyclopentadienyl)zirconium dichloride is an organometallic compound that features zirconium at its core, bonded to two dodecylcyclopentadienyl ligands and two chloride ions. This compound is part of the broader class of metallocenes, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(dodecylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with dodecylcyclopentadiene in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme can be represented as follows:
ZrCl4+2C12H21C5H5→(C12H21C5H4)2ZrCl2+2HCl
Industrial Production Methods
In an industrial setting, the production of bis(dodecylcyclopentadienyl)zirconium dichloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(dodecylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically involve the use of Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands.
Scientific Research Applications
Bis(dodecylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polystyrene.
Biology: The compound is studied for its potential use in bioinorganic chemistry, including interactions with biomolecules.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and composites.
Mechanism of Action
The mechanism by which bis(dodecylcyclopentadienyl)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive zirconium center that can interact with substrates, lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: A simpler analog with cyclopentadienyl ligands instead of dodecylcyclopentadienyl.
Bis(butylcyclopentadienyl)zirconium dichloride: Contains butylcyclopentadienyl ligands.
Bis(ethylcyclopentadienyl)zirconium dichloride: Features ethylcyclopentadienyl ligands.
Uniqueness
Bis(dodecylcyclopentadienyl)zirconium dichloride is unique due to the presence of long dodecyl chains, which can impart different solubility and reactivity characteristics compared to its simpler analogs. These properties make it particularly useful in applications requiring specific solubility or interaction with organic substrates.
Properties
Molecular Formula |
C34H58Cl2Zr |
|---|---|
Molecular Weight |
628.9 g/mol |
InChI |
InChI=1S/2C17H29.2ClH.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17;;;/h2*12-13,15-16H,2-11,14H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
OBXISDDXPAUQCR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[C]1[CH][CH][CH][CH]1.CCCCCCCCCCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)




![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)




